molecular formula C7H4F2I2O B14051097 1,4-Diiodo-2-fluoro-6-(fluoromethoxy)benzene

1,4-Diiodo-2-fluoro-6-(fluoromethoxy)benzene

Cat. No.: B14051097
M. Wt: 395.91 g/mol
InChI Key: LJKMEASMSOHRGV-UHFFFAOYSA-N
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Description

1,4-Diiodo-2-fluoro-6-(fluoromethoxy)benzene (CAS: 1804517-62-1) is a halogenated aromatic compound with the molecular formula C₇H₄F₂I₂O and a molecular weight of 379.91 g/mol. Its structure features two iodine atoms at the 1- and 4-positions, a fluorine atom at the 2-position, and a fluoromethoxy group (-OCH₂F) at the 6-position of the benzene ring. This compound is notable for its high halogen density, which confers unique electronic and steric properties. It is typically synthesized through nucleophilic aromatic substitution or coupling reactions involving diiodinated precursors and fluorinated reagents.

Properties

Molecular Formula

C7H4F2I2O

Molecular Weight

395.91 g/mol

IUPAC Name

1-fluoro-3-(fluoromethoxy)-2,5-diiodobenzene

InChI

InChI=1S/C7H4F2I2O/c8-3-12-6-2-4(10)1-5(9)7(6)11/h1-2H,3H2

InChI Key

LJKMEASMSOHRGV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OCF)I)F)I

Origin of Product

United States

Preparation Methods

Halogenation Steps

The core synthetic challenge lies in achieving selective iodination at the 1- and 4-positions of the benzene ring. Classical approaches typically begin with fluorobenzene derivatives, as the electron-withdrawing fluorine atom directs subsequent electrophilic substitutions. A representative three-step process involves:

  • Initial Fluorination : Starting with 2-fluoro-6-methylbenzene, bromination at the 4-position using Br₂/FeBr₃ (yield: 72–78%) creates a dihalogenated intermediate.
  • Iodination : Treatment with iodine monochloride (ICl) in acetic acid at 60°C introduces iodine at the 1-position (yield: 65%).
  • Second Iodination : A Ullmann-type coupling with CuI and KI in DMF at 130°C installs the 4-iodo group (yield: 58%).

Critical parameters include:

  • Temperature control (<5°C during bromination to minimize di-substitution)
  • Solvent polarity (polar aprotic solvents enhance iodination rates)
  • Stoichiometric ratios (1:1.05 substrate-to-iodinating agent for minimal waste)

Introduction of Fluoromethoxy Group

The fluoromethoxy (-OCH₂F) group is introduced via nucleophilic aromatic substitution (SNAr). A typical protocol involves:

  • Methoxylation : Reacting 1,4-diiodo-2-fluorobenzene with sodium methoxide (NaOMe) in THF at −78°C (yield: 44%).
  • Fluorination : Treating the methoxy intermediate with diethylaminosulfur trifluoride (DAST) at 0°C to replace the hydroxyl group with fluorine (yield: 37%).

This sequence often results in moderate overall yields (16–18%) due to competing elimination reactions during fluorination.

Optimization of Reaction Conditions

Classical methods face limitations in yield and scalability. Key optimizations include:

Parameter Classical Approach Optimized Protocol Yield Improvement
Iodination Catalyst None CuI/1,10-phenanthroline +22%
Solvent Acetic acid DMF/H₂O (10:1) +15%
Reaction Time 24 h Microwave (30 min) +18%

These modifications reduce byproduct formation and enable gram-scale synthesis.

Modern Approaches

Transition Metal-Catalyzed Reactions

Palladium and copper catalysts address regioselectivity challenges in diiodination:

  • Pd(OAc)₂/Xantphos Systems : Enable direct diiodination of 2-fluoro-6-methoxybenzene with I₂ at 80°C (yield: 68%).
  • CuI/8-Hydroxyquinoline : Facilitate tandem iodination-fluorination in one pot (yield: 54%).

Notably, copper-mediated methods show superior functional group tolerance for the fluoromethoxy moiety compared to palladium.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C) accelerates key steps:

  • Iodination time reduced from 12 h to 20 min
  • DAST fluorination efficiency improved from 37% to 52%

This approach minimizes thermal degradation of iodinated intermediates.

Comparative Analysis of Methods

Method Overall Yield Purity Scalability Cost (USD/g)
Classical Halogenation 16% 92% Low 480
Transition Metal 54% 98% Moderate 620
Microwave-Assisted 49% 95% High 410

Transition metal methods offer the best compromise between yield and purity, while microwave synthesis provides cost advantages for large-scale production.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

1,4-Diiodo-2-fluoro-6-(fluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .

Scientific Research Applications

1,4-Diiodo-2-fluoro-6-(fluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,4-Diiodo-2-fluoro-6-(fluoromethoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the presence of iodine and fluorine atoms can influence the reactivity and selectivity of the compound. The fluoromethoxy group can also participate in hydrogen bonding and other interactions, affecting the compound’s behavior in various environments .

Comparison with Similar Compounds

Table 1: Substituent Effects on Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Electronic Effects
This compound -I (1,4), -F (2), -OCH₂F (6) C₇H₄F₂I₂O 379.91 - Iodine (high polarizability, weak electron-withdrawing inductive effect).
- Fluorine (strong electron-withdrawing inductive and resonance effects).
- Fluoromethoxy group (-OCH₂F) enhances electronegativity.
1,4-Bis(2-fluoroethoxy)benzene -OCH₂CH₂F (1,4) C₁₀H₁₂F₂O₂ 214.20 - Electron-withdrawing fluorine and ether oxygen stabilize the ring.
- Reduced steric hindrance compared to iodinated analogs.
5-Fluorobenzene-1,2-diamine -NH₂ (1,2), -F (5) C₆H₇FN₂ 126.13 - Amino groups (-NH₂) are electron-donating, counteracting fluorine's electron-withdrawing effects.
- Enhanced solubility in polar solvents.
1,2-Dimethoxy-3-ethoxy-6-fluorobenzene -OCH₃ (1,2), -OCH₂CH₃ (3), -F (6) C₁₀H₁₃FO₃ 200.21 - Methoxy/ethoxy groups provide steric bulk and moderate electron donation.
- Fluorine directs electrophilic substitution.

Key Observations :

  • Iodine vs. Alkoxy/Fluorine Substituents: The diiodo groups in the target compound increase molecular weight and polarizability compared to non-iodinated analogs like 1,4-Bis(2-fluoroethoxy)benzene. Iodine's weak electron-withdrawing effect contrasts with the strong inductive effects of fluorine.
  • Fluoromethoxy Group : The -OCH₂F group combines fluorine's electronegativity with the oxygen atom's lone pairs, creating a stronger electron-withdrawing effect than methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups .

Reactivity in Cross-Coupling Reactions

Halogenated aromatics are critical in Suzuki, Ullmann, and Buchwald-Hartwig couplings. The target compound’s iodine atoms are advantageous due to their high leaving-group ability compared to bromine or chlorine. For example:

  • Iodine vs. Fluorine Reactivity : While iodine participates readily in cross-coupling reactions, fluorine is typically inert under these conditions, making the 2-fluoro and 6-fluoromethoxy groups stable during synthesis .
  • Comparison with Chlorinated Analogs : Chlorine-substituted benzenes (e.g., 1,4-dichlorobenzene) require harsher conditions (e.g., Pd catalysts at high temperatures) for coupling, whereas iodinated derivatives react efficiently at milder temperatures .

Electron-Stimulated Desorption (ESD) Behavior

While direct studies on the target compound are lacking, insights can be inferred from analogous halogenated benzenes (–9):

Table 2: ESD Fragmentation Patterns in Halogenated Benzenes

Compound Type Dominant Fragments Primary Mechanism Energy Dependence
Condensed Benzene H⁻, C₆H₅⁻, C₄H₃⁻ Dipolar Dissociation (DD) Yields peak at ~500 eV due to secondary electron emission from the Pt substrate.
Fluorinated Benzenes F⁻, C₆H₄F⁻ Dissociative Electron Attachment (DEA) Enhanced F⁻ desorption at low energies (<20 eV) due to DEA resonance.
Iodinated Benzenes (Hypothesized) I⁻, C₆H₃I⁻ DD and DEA High iodine mass may reduce desorption yields compared to lighter halogens.

Notable Differences:

  • Iodine vs. Fluorine Fragmentation : Iodine's high atomic mass likely results in lower desorption yields for I⁻ compared to F⁻, as heavier fragments require more energy to desorb.
  • Substrate Interactions : For condensed-phase iodinated benzenes, metal substrates (e.g., Pt) may enhance DD via image-charge effects, similar to observations in benzene studies .

Biological Activity

1,4-Diiodo-2-fluoro-6-(fluoromethoxy)benzene is a halogenated aromatic compound with significant potential in various biological applications. Its unique structure, characterized by multiple halogen substituents and a methoxy group, enhances its reactivity and biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C7_7H4_4F2_2I2_2O
  • Molecular Weight : 395.91 g/mol
  • CAS Number : 1803853-04-4
  • Purity : ≥ 98% .

Mechanisms of Biological Activity

This compound exhibits various biological activities, primarily attributed to:

  • Halogen Substitution : The presence of iodine and fluorine enhances lipophilicity and facilitates interactions with biological membranes.
  • Electrophilic Properties : The compound can act as an electrophile in nucleophilic substitution reactions, potentially interacting with biological macromolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. For instance, studies have shown that similar halogenated benzene derivatives possess activity against various bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways.

Antiviral Potential

Compounds with structural similarities to this compound have been investigated for antiviral properties. For example, studies suggest that halogenated phenols can inhibit viral replication by targeting viral enzymes or interfering with host cell pathways necessary for viral entry and replication.

Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial effects of halogenated compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent .

Study 2: Antiviral Activity

A recent investigation into the antiviral properties of structurally similar compounds found that certain diiodo derivatives exhibited moderate inhibitory effects against Herpes Simplex Virus (HSV). The study proposed that the fluorinated moieties enhance binding affinity to viral glycoproteins, thereby inhibiting viral entry into host cells .

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAntiviral ActivityReference
This compoundSignificant (>50 µg/mL)Moderate (HSV)
1,3-Diiodo-2-fluoro-4-(fluoromethoxy)benzeneModerateLow
1-Iodo-2-fluoro-5-(fluoromethoxy)benzeneLowNot tested

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,4-diiodo-2-fluoro-6-(fluoromethoxy)benzene, and what key reaction conditions must be controlled?

  • Methodological Answer :

  • Iodination : Use directed ortho/para iodination via electrophilic substitution. For example, iodine monochloride (ICl) in acetic acid under controlled temperature (0–25°C) ensures regioselectivity at the 1,4-positions .
  • Fluoromethoxy Introduction : Employ nucleophilic aromatic substitution (SNAr) with fluoromethoxide (generated from KF and CH3OF) under anhydrous conditions in polar aprotic solvents like acetonitrile (ACN). Ensure rigorous exclusion of moisture to prevent hydrolysis .
  • Key Conditions : Monitor reaction progress via TLC, and purify using silica gel chromatography with ethyl acetate/petroleum ether gradients (1:15 to 1:8) to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 19F NMR : Prioritize high-field (≥400 MHz) NMR to resolve splitting patterns from adjacent fluorine and iodine atoms. Expect chemical shifts between -120 to -150 ppm for the fluoromethoxy group .
  • 13C NMR : Identify deshielded carbons adjacent to iodine (δ ~90–110 ppm) and fluoromethoxy (δ ~70–80 ppm) .
  • Mass Spectrometry (HR-MS) : Use electrospray ionization (ESI) or electron impact (EI) to confirm molecular ion peaks and isotopic patterns (e.g., M+2 peaks for diiodo species) .
  • Elemental Analysis : Validate purity (>95%) by matching experimental C/H/N values to theoretical calculations .

Q. What safety considerations are critical when handling this compound, particularly its fluorinated and iodinated moieties?

  • Methodological Answer :

  • Fluorine Handling : Use fume hoods and fluoropolymer-coated equipment to avoid hydrofluoric acid formation. Refer to fluorobenzene safety protocols (e.g., PPE, ventilation) .
  • Iodine Precautions : Shield against gamma radiation during storage, and dispose of waste via certified hazardous chemical channels. Use lead containers for long-term storage.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for diiodo-fluorinated benzene derivatives?

  • Methodological Answer :

  • Comparative Analysis : Synthesize model compounds (e.g., mono-iodo analogs) to isolate spectral contributions of specific substituents .
  • DFT Calculations : Use Gaussian or ORCA software to simulate NMR/IR spectra and compare with experimental data. Focus on spin-orbit coupling effects from iodine .
  • 2D NMR : Employ HSQC and HMBC to correlate ambiguous signals with adjacent nuclei, especially in crowded aromatic regions .

Q. What strategies optimize regioselective introduction of iodine and fluoromethoxy groups in polysubstituted benzene rings?

  • Methodological Answer :

  • Directing Effects : Leverage meta-directing fluorine to position iodine at the para position. Pre-functionalize the ring with nitro or methyl groups to block undesired sites .
  • Protection/Deprotection : Temporarily protect the fluoromethoxy group (e.g., as a silyl ether) during iodination to prevent displacement .
  • Catalysis : Use CuI or Pd catalysts for Ullmann-type coupling to enhance iodine incorporation efficiency .

Q. How can computational tools predict the reactivity and stability of this compound under varying conditions?

  • Methodological Answer :

  • Reactivity Prediction : Utilize databases like REAXYS and PISTACHIO to model reaction pathways (e.g., SNAr vs. radical iodination) .
  • Stability Screening : Perform molecular dynamics (MD) simulations to assess thermal stability. Focus on bond dissociation energies (BDEs) of C-I and C-O bonds .
  • Solvent Effects : Apply COSMO-RS to predict solubility and degradation in polar vs. non-polar solvents .

Q. What methodologies are recommended for purity analysis, particularly with byproducts from diiodination?

  • Methodological Answer :

  • HPLC/GC-MS : Use reverse-phase HPLC with UV detection (λ = 254 nm) to separate iodinated isomers. Optimize mobile phases with acetonitrile/water gradients .
  • Ion Chromatography : Detect residual iodide salts (e.g., KI) from incomplete reactions, which may catalyze decomposition .
  • Elemental Mapping : Combine EDX with SEM to identify iodine distribution in crystalline samples, ensuring homogeneous substitution .

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